1-[(3,4-dimethoxyphenyl)methyl]-3-(5-oxopyrrolidin-3-yl)urea
Description
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(5-oxopyrrolidin-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-20-11-4-3-9(5-12(11)21-2)7-16-14(19)17-10-6-13(18)15-8-10/h3-5,10H,6-8H2,1-2H3,(H,15,18)(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNDKPYISKXAFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2CC(=O)NC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-dimethoxyphenyl)methyl]-3-(5-oxopyrrolidin-3-yl)urea typically involves the reaction of 3,4-dimethoxybenzylamine with 5-oxopyrrolidine-3-carboxylic acid, followed by the formation of the urea linkage. The reaction conditions often include the use of coupling agents such as carbodiimides to facilitate the formation of the urea bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of automated systems for temperature and pH control, as well as continuous monitoring of the reaction progress, ensures consistent quality and efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-Dimethoxyphenyl)methyl]-3-(5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acid derivatives, while reduction could produce amine or alcohol derivatives
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it suitable for use in the development of specialty chemicals and materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-[(3,4-dimethoxyphenyl)methyl]-3-(5-oxopyrrolidin-3-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the application. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Key Observations:
Substituent Diversity :
- The target compound and BF13936 share the (3,4-dimethoxyphenyl)methyl group, but BF13936 replaces the 5-oxopyrrolidin-3-yl group with a cyclopropyl and thiophen-ethyl moiety.
- BF13928 retains the 5-oxopyrrolidin-3-yl group but substitutes the dimethoxybenzyl group with a 2-(methylsulfanyl)phenyl group.
Molecular Weight Trends :
- BF13928 has the highest molecular weight (401.48) due to its sulfur-containing substituent.
- The target compound’s inferred lower molecular weight (~323.35) may enhance bioavailability compared to BF13928 and BF13936.
Functional Group Implications: Methoxy vs. Methylsulfanyl (BF13928): The methoxy groups in the target compound improve water solubility compared to BF13928’s methylsulfanyl group, which is more lipophilic and prone to oxidative metabolism . Thiophene vs. Pyrrolidinone (BF13936): BF13936’s thiophene group enables π-π stacking interactions, while the target compound’s pyrrolidinone may enhance binding to polar active sites via its carbonyl group .
Hypothesized Pharmacological and Physicochemical Properties
Solubility and Permeability
- The target compound ’s dimethoxybenzyl group balances moderate lipophilicity with hydrogen-bonding capacity, suggesting better aqueous solubility than BF13928 but lower than BF13936 (due to BF13936’s cyclopropyl group reducing polarity).
- BF13928’s methylsulfanyl group increases membrane permeability but may limit solubility in polar solvents .
Metabolic Stability
- The target compound ’s methoxy groups are metabolically stable compared to BF13928’s methylsulfanyl group, which is susceptible to oxidation into sulfoxide or sulfone metabolites .
Biological Activity
1-[(3,4-Dimethoxyphenyl)methyl]-3-(5-oxopyrrolidin-3-yl)urea, identified by its CAS number 894016-81-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including antibacterial effects, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 363.4 g/mol. The compound features a pyrrolidine ring and a dimethoxyphenyl moiety, which are significant for its biological interactions.
Antibacterial Activity
Studies have shown that derivatives of compounds containing the 5-oxopyrrolidine structure exhibit varying degrees of antibacterial activity. For instance, related compounds have demonstrated strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains such as Escherichia coli and Staphylococcus aureus .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
| Compound C | E. coli | Weak |
| Compound D | Staphylococcus aureus | Weak |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies indicate that certain derivatives possess potent AChE inhibitory activity, which is crucial for potential treatments of neurodegenerative diseases .
Table 2: Enzyme Inhibition Data
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound E | AChE | 2.14 ± 0.003 |
| Compound F | Urease | 0.63 ± 0.001 |
These values suggest that the synthesized compounds could serve as effective leads for developing new therapeutic agents targeting these enzymes.
Case Studies
In a recent study, various synthesized derivatives were tested for their biological activities. Among them, compounds with similar structural features to this compound showed promising results in both antibacterial and enzyme inhibition assays .
Clinical Implications
The potential clinical implications of these findings are significant. The ability to inhibit AChE suggests possible applications in treating Alzheimer’s disease or other cognitive disorders. Additionally, the antibacterial properties may contribute to developing new antibiotics in response to increasing resistance against existing drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
